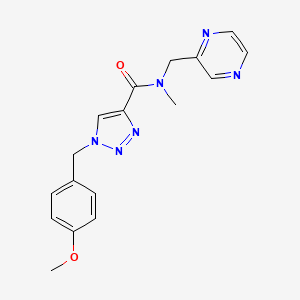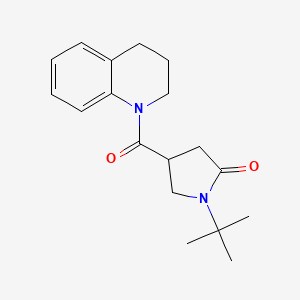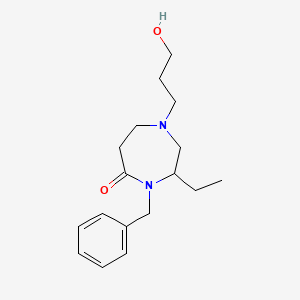![molecular formula C29H30N2O7S B5457551 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B5457551.png)
4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzenesulfonamide group, and several functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using an appropriate alkylating agent.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through a sulfonation reaction using a sulfonating agent like chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups within the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are commonly employed.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
Similar Compounds
- 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide
- 4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-diethylbenzenesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
4-[(E)-hydroxy-[1-(3-methoxypropyl)-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7S/c1-30(2)39(35,36)24-15-13-20(14-16-24)27(32)25-26(31(17-8-18-37-3)29(34)28(25)33)21-9-7-12-23(19-21)38-22-10-5-4-6-11-22/h4-7,9-16,19,26,32H,8,17-18H2,1-3H3/b27-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENBMZQVSPUGLP-IMVLJIQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5457479.png)

METHANONE](/img/structure/B5457486.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5457494.png)

![2-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5457505.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5457524.png)
![N-cyclopentyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5457531.png)
![3-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5457553.png)
![4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5457557.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5457574.png)
